REACTION_CXSMILES
|
[K].[CH2:2]([OH:4])[CH3:3].C(OC([CH:10]1[CH2:16][CH2:15][CH2:14][N:13]([CH2:17][C:18](OCC)=O)CC1)=O)C>C1(C)C=CC=CC=1>[N:13]12[CH2:14][CH2:15][CH:16]([CH2:18][CH2:17]1)[CH2:10][C:2](=[O:4])[CH2:3]2 |^1:0|
|
Name
|
|
Quantity
|
1.83 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
ethyl-N-ethoxycarbonylmethyl-perhydroazepine-4-carboxylate
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCN(CCC1)CC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 250 mL round-bottomed flask equipped with condenser and nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated
|
Type
|
TEMPERATURE
|
Details
|
This solution was refluxed for 22 hours
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with methylene chloride, which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |